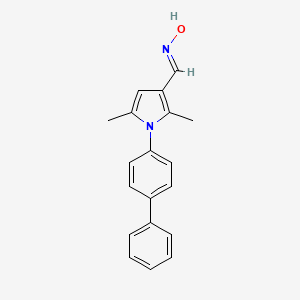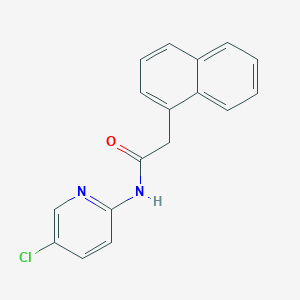![molecular formula C16H11F3N2O3 B5540900 3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5540900.png)
3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide, also known as NTPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NTPA is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as methanol and ethanol.
科学的研究の応用
Corrosion Inhibition
Acrylamide derivatives, including those structurally related to 3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide, have been studied for their corrosion inhibition properties. These compounds have demonstrated significant effectiveness in protecting metals like copper from corrosion in acidic environments. The research highlighted that such acrylamide derivatives could serve as mixed-type inhibitors, showcasing both physical and chemical adsorption on the metal surfaces. Theoretical and experimental approaches, including density functional theory (DFT) and electrochemical methods, have corroborated these findings, underlining their potential in industrial applications where corrosion resistance is crucial (Ahmed Abu-Rayyan et al., 2022).
Antiproliferative Activity
Another aspect of acrylamide derivatives' application is in the field of biomedical research, particularly concerning their antiproliferative activity against cancer cells. For instance, compounds such as N-(4-nitrophenyl)acrylamide have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, like HeLa cells. These studies not only provide insights into the compounds' potential therapeutic applications but also deepen the understanding of their chemical reactivity and interaction with biological molecules. The findings suggest that despite their recognized toxicity, certain acrylamide derivatives could be explored further for their selective toxicity towards cancer cells, offering a basis for developing novel anticancer agents (E. Tanış et al., 2019).
Polymer Science and Engineering
Acrylamide derivatives are pivotal in polymer science, contributing to the synthesis of responsive polymers and hydrogels with specific properties, such as thermoresponsiveness or pH sensitivity. These materials find extensive use in drug delivery systems, wastewater treatment, and as sensors or actuators in various technological applications. For example, the controlled polymerization of N-isopropylacrylamide has been optimized to produce polymers that respond to temperature changes, enabling their use in environments where temperature-controlled behavior is desired (Anthony J Convertine et al., 2004).
作用機序
Safety and Hazards
特性
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)13-6-1-2-7-14(13)20-15(22)9-8-11-4-3-5-12(10-11)21(23)24/h1-10H,(H,20,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVMDQBJHLJOPC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5540834.png)
![2-(2,3-dimethoxyphenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5540836.png)
![N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5540843.png)
![4-(4-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]butanamide hydrochloride](/img/structure/B5540851.png)
![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540855.png)
![N-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide](/img/structure/B5540878.png)
![1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5540886.png)
![2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540888.png)
![N-[4-methyl-2-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5540893.png)

![methyl 4-{[(4-methyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5540904.png)
![8-[3-(2-furyl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5540907.png)
